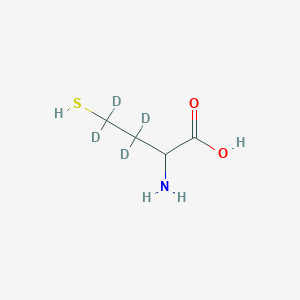

DL-Homocysteine-3,3,4,4-D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-Homocysteine-3,3,4,4-D4 is a non-standard isotope with the molecular formula C4H5D4NO2S . It’s a non-essential, non-proteinogenic amino acid that is biosynthesized from methionine . It’s used in the detection of the biosynthetic pathway for the formation of volatile aroma compound 2-methyltetrahydrothiophen-3-one by the bacterium Chitinophaga .

Synthesis Analysis

DL-Homocysteine-3,3,4,4-D4 is synthesized from methionine . It’s used in the synthesis of potential antitumor agents through inhibition of L-asparagine .Molecular Structure Analysis

The molecular weight of DL-Homocysteine-3,3,4,4-D4 is 139.21 g/mol . The InChI string representation of its structure isInChI=1S/C4H9NO2S/c5-3 (1-2-8)4 (6)7/h3,8H,1-2,5H2, (H,6,7)/i1D2,2D2 . Chemical Reactions Analysis

DL-Homocysteine-3,3,4,4-D4 is used in the synthesis of potential antitumor agents through inhibition of L-asparagine .Physical And Chemical Properties Analysis

DL-Homocysteine-3,3,4,4-D4 has a density of 1.3±0.1 g/cm3, a boiling point of 299.7±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Biochemical Pathways Research

DL-Homocysteine-3,3,4,4-D4 is used in research applications related to biochemical pathways . It’s used in the study of various biological processes and reactions.

Biomolecular NMR

This compound is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.

Clinical Mass Spectrometry

DL-Homocysteine-3,3,4,4-D4 is used in clinical mass spectrometry . This technique is used for the identification of molecules based on their mass and charge. In clinical settings, it’s used for drug testing, biomarker discovery, and metabolic phenotyping.

Metabolism Studies

This compound is used in metabolism studies . Researchers use it to understand how the body uses food and drink to produce energy and how it converts other substances, such as medicines, into forms that the body can use or eliminate.

Metabolomics Research

DL-Homocysteine-3,3,4,4-D4 is used in metabolomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Antioxidative Activity Research

Homocysteine is an amino acid containing a free sulfhydryl group, making it potentially contribute to the antioxidative capacity in the body . DL-Homocysteine-3,3,4,4-D4 can be used in research to understand this antioxidative activity.

Aroma Compound Formation

DL-Homocysteine-3,3,4,4-D4 is used in the detection of the biosynthetic pathway for the formation of volatile aroma compound 2-methyltetrahydrothiophen-3-one by the bacterium Chitinophaga . This can be useful in food science and flavor chemistry research.

Wirkmechanismus

Target of Action

DL-Homocysteine-3,3,4,4-D4 is a deuterium-labeled form of DL-Homocysteine

Mode of Action

It’s known that homocysteine can affect the production of kynurenic acid in the brain . Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs , which might also apply to DL-Homocysteine-3,3,4,4-D4.

Biochemical Pathways

DL-Homocysteine-3,3,4,4-D4 is involved in the metabolism and metabolomics pathways . Homocysteine, its non-deuterated form, is recognized as an important substance in the pathogenesis and pathophysiology of schizophrenia . Elevated homocysteine levels are associated with an increased risk of venous and arterial thrombosis .

Pharmacokinetics

It’s known that deuterium substitution can impact the pharmacokinetic properties of drugs .

Result of Action

Homocysteine is known to promote endothelial dysfunction and atherosclerosis . It’s also involved in the synthesis of potential antitumor agents through inhibition of L-asparagine .

Action Environment

It’s known that the compound should be stored refrigerated (-5 °c to 5 °c) and protected from light .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.